molecular formula C19H22N6O5S B4232109 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

Cat. No.: B4232109
M. Wt: 446.5 g/mol
InChI Key: CWTSILNYWKUMDN-UHFFFAOYSA-N
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Description

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone is a complex organic compound characterized by the presence of morpholine and triazine rings

Preparation Methods

The synthesis of 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of morpholine groups. The final step involves the attachment of the nitrophenyl ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O5S/c26-16(14-1-3-15(4-2-14)25(27)28)13-31-19-21-17(23-5-9-29-10-6-23)20-18(22-19)24-7-11-30-12-8-24/h1-4H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTSILNYWKUMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone
Reactant of Route 3
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone
Reactant of Route 5
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone
Reactant of Route 6
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

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